
Carbamic acid, isobutyl-, m-(3,3-dimethylureido)phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, isobutyl-, m-(3,3-dimethylureido)phenyl ester is a chemical compound with the molecular formula C14H21N3O3. It is known for its unique structure, which includes a carbamate ester and a dimethylureido group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, isobutyl-, m-(3,3-dimethylureido)phenyl ester typically involves the reaction of isobutyl carbamate with m-(3,3-dimethylureido)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Carbamic acid, isobutyl-, m-(3,3-dimethylureido)phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or ureido groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Carbamic acid, isobutyl-, m-(3,3-dimethylureido)phenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of carbamic acid, isobutyl-, m-(3,3-dimethylureido)phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
Karbutilate: Another carbamate ester with similar structural features but different substituents.
Phenyl carbamate: A simpler carbamate ester with a phenyl group.
Uniqueness
Carbamic acid, isobutyl-, m-(3,3-dimethylureido)phenyl ester is unique due to its combination of a carbamate ester and a dimethylureido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
属性
CAS 编号 |
4849-31-4 |
|---|---|
分子式 |
C14H21N3O3 |
分子量 |
279.33 g/mol |
IUPAC 名称 |
[3-(dimethylcarbamoylamino)phenyl] N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)9-15-14(19)20-12-7-5-6-11(8-12)16-13(18)17(3)4/h5-8,10H,9H2,1-4H3,(H,15,19)(H,16,18) |
InChI 键 |
BFXLQAXFPODEJD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)OC1=CC=CC(=C1)NC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


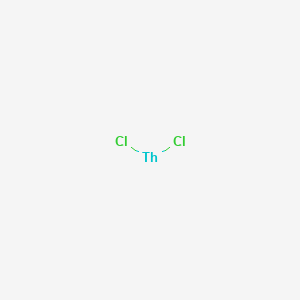
![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)
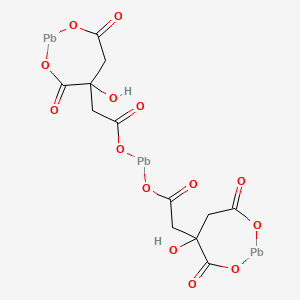
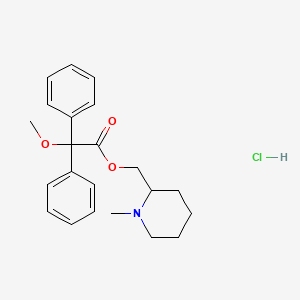
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)
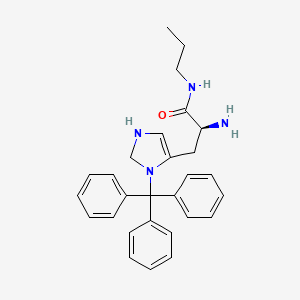
![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)
![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)
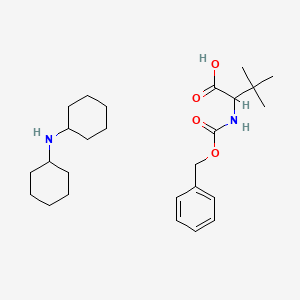
![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)

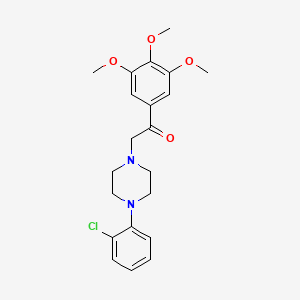
![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
